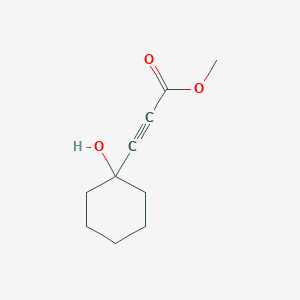
2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester
Overview
Description
Synthesis Analysis
2-Propynoic acid derivatives have been utilized in the regioselective synthesis of bis (indol-3-yl) compounds, significant in biological and pharmaceutical fields. For instance, a study demonstrated the efficient intermolecular hydroarylation of propynoic acid and its esters with indoles, catalyzed by FeCl3/3AgOTf, producing high yields of 3,3-bis (indol-3yl)propanoic acids and their esters. Research has also focused on improving the esterification process of propynoic acid, leading to the development of better methods with good results for primary, secondary, allylic, and homoallylic alcohols.Molecular Structure Analysis
The molecular formula of 2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester is C9H12O3 . The molecular weight is 168.19 g/mol .Scientific Research Applications
Synthesis Applications
Regioselective Synthesis : 2-Propynoic acid derivatives have been utilized in the regioselective synthesis of bis(indol-3-yl) compounds, significant in biological and pharmaceutical fields. For instance, a study demonstrated the efficient intermolecular hydroarylation of propynoic acid and its esters with indoles, catalyzed by FeCl3/3AgOTf, producing high yields of 3,3-bis(indol-3yl)propanoic acids and their esters (Kutubi & Kitamura, 2011).
Improved Esterification Procedures : Research has focused on improving the esterification process of propynoic acid, leading to the development of better methods with good results for primary, secondary, allylic, and homoallylic alcohols. This is achieved through mild reaction conditions and addresses some limitations of previous methods (Balas, Jousseaume, & Langwost, 1989).
Synthesis of Carboxylic Acids and Esters : Propynoic acid derivatives are key in synthesizing carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring. These compounds are synthesized from 6-methyl-5-hepten-2-one, demonstrating the versatility of propynoic acid derivatives in synthesizing a range of chemical structures (Hanzawa et al., 2012).
Stereoselective Synthesis : The derivatives of 2-propynoic acid are also significant in the stereoselective synthesis of 3-arylacrylates using copper catalysts. This highlights the role of 2-propynoic acid derivatives in the selective formation of specific stereoisomers, essential in pharmaceutical synthesis (Kirai & Yamamoto, 2011).
Chemical Synthesis and Modification
Radical Generation : In a study, derivatives of 2-propynoic acid, such as 3-methylcyclohexa-1,4-diene-3-carboxylic acid, were used to generate alkyl radicals. These radicals were characterized and utilized in reactions, demonstrating the utility of propynoic acid derivatives in radical chemistry (Binmore, Cardellini, & Walton, 1997).
Synthesis of Novel Esters : The derivatives of 2-propynoic acid are involved in synthesizing various novel esters with unique structural features. For example, the synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester illustrates the compound's role in forming complex molecular structures (Aragão et al., 2005).
properties
IUPAC Name |
methyl 3-(1-hydroxycyclohexyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9(11)5-8-10(12)6-3-2-4-7-10/h12H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQPCAQXKXOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1(CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402677 | |
| Record name | 2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester | |
CAS RN |
72036-33-0 | |
| Record name | 2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B3056434.png)
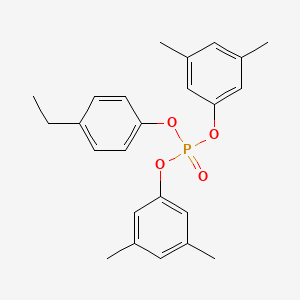

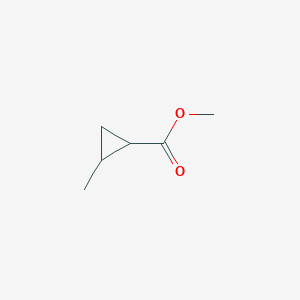
![2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine](/img/structure/B3056440.png)
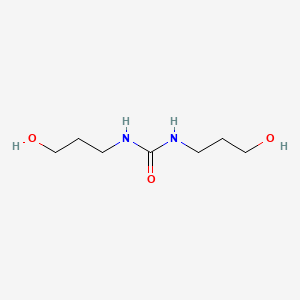
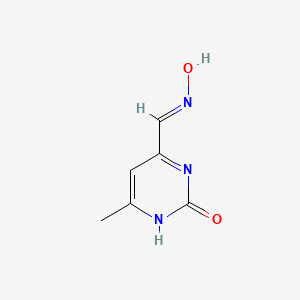
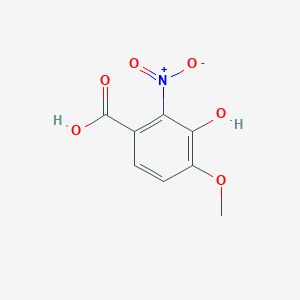
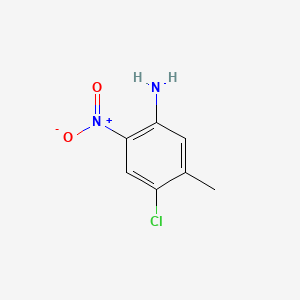
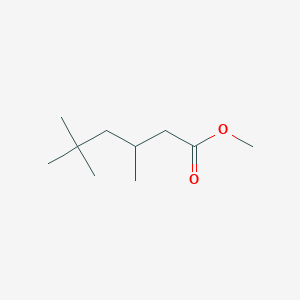

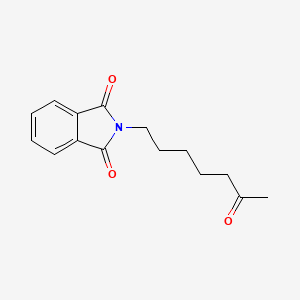
methyl}amino)benzoic acid](/img/structure/B3056454.png)
![Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B3056455.png)